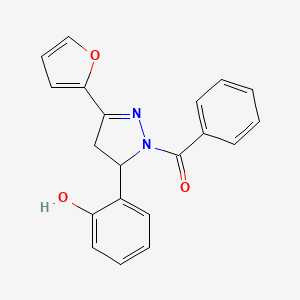

(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

CAS No.: 927583-35-5

Cat. No.: VC4332384

Molecular Formula: C20H16N2O3

Molecular Weight: 332.359

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927583-35-5 |

|---|---|

| Molecular Formula | C20H16N2O3 |

| Molecular Weight | 332.359 |

| IUPAC Name | [5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(19-11-6-12-25-19)21-22(17)20(24)14-7-2-1-3-8-14/h1-12,17,23H,13H2 |

| Standard InChI Key | YDKHKTKGVYXCOC-UHFFFAOYSA-N |

| SMILES | C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4O |

Introduction

The compound (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a heterocyclic organic molecule that belongs to the class of pyrazoline derivatives. This class of compounds is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural framework of this compound combines a pyrazoline ring with furan and phenolic moieties, which contribute to its chemical reactivity and potential pharmacological applications.

Synthesis and Characterization

Synthesis Overview:

The synthesis of this compound typically involves:

-

Cyclization reactions between hydrazine derivatives and α,β-unsaturated ketones to form the pyrazoline ring.

-

Functionalization with furan and phenolic groups through selective substitution reactions.

Characterization Techniques:

The compound is characterized using:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical shifts corresponding to aromatic protons, hydroxyl groups, and the pyrazoline ring.

-

Mass Spectrometry (MS): Provides molecular ion peaks consistent with the molecular weight.

-

Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl (~3400 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches.

Biological Activities

Pyrazoline derivatives, including this compound, are studied for their broad spectrum of biological activities:

-

Antimicrobial Activity:

-

Antioxidant Properties:

-

Potential Anticancer Activity:

Chemical Reactivity

The compound exhibits notable reactivity due to its functional groups:

-

The hydroxyl group can participate in hydrogen bonding or undergo esterification reactions.

-

The ketone group is reactive in nucleophilic addition reactions.

-

The furan ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Applications in Medicinal Chemistry

This compound's structural features make it a promising candidate for drug discovery:

-

Its heterocyclic core is a common pharmacophore in medicinal chemistry.

-

The presence of multiple functional groups allows for further derivatization to enhance biological activity or reduce toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume